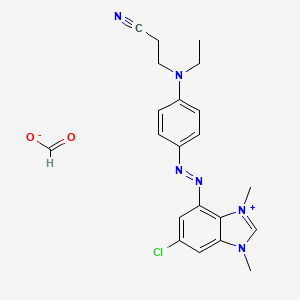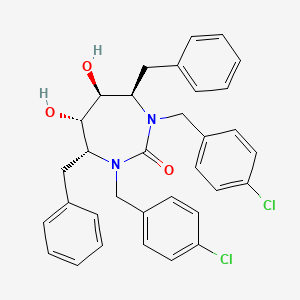
N-(5-(Bis(2-methoxyethyl)amino)-2-((2-chloro-4,6-dinitrophenyl)azo)-4-(2-methoxyethoxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-[BIS-(2-METHOXYETHYL)AMINO]-2-[(2-CHLORO-4,6-DINITROPHENYL)AZO]-4-(2-METHOXYETHOXY)PHENYL]ACETAMIDE is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its distinctive characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[BIS-(2-METHOXYETHYL)AMINO]-2-[(2-CHLORO-4,6-DINITROPHENYL)AZO]-4-(2-METHOXYETHOXY)PHENYL]ACETAMIDE involves multiple steps. The process typically starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. The key steps include:
Preparation of the Intermediate Compounds: This involves the synthesis of 2-chloro-4,6-dinitrophenyl and 5-[bis-(2-methoxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-(2-methoxyethoxy)phenyl.
Combination of Intermediates: The intermediate compounds are then combined under controlled conditions to form the final product. This step often requires the use of catalysts and specific temperature and pressure conditions to ensure the desired reaction occurs efficiently.
Industrial Production Methods
In an industrial setting, the production of N-[5-[BIS-(2-METHOXYETHYL)AMINO]-2-[(2-CHLORO-4,6-DINITROPHENYL)AZO]-4-(2-METHOXYETHOXY)PHENYL]ACETAMIDE is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-[BIS-(2-METHOXYETHYL)AMINO]-2-[(2-CHLORO-4,6-DINITROPHENYL)AZO]-4-(2-METHOXYETHOXY)PHENYL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form new products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of nitro derivatives, while reduction may yield amine derivatives.
Aplicaciones Científicas De Investigación
N-[5-[BIS-(2-METHOXYETHYL)AMINO]-2-[(2-CHLORO-4,6-DINITROPHENYL)AZO]-4-(2-METHOXYETHOXY)PHENYL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[5-[BIS-(2-METHOXYETHYL)AMINO]-2-[(2-CHLORO-4,6-DINITROPHENYL)AZO]-4-(2-METHOXYETHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-[5-[BIS-(2-METHOXYETHYL)AMINO]-2-[(2-CHLORO-4,6-DINITROPHENYL)AZO]-4-(2-METHOXYETHOXY)PHENYL]ACETAMIDE include:
- N-[5-[BIS-(2-METHOXYETHYL)AMINO]-2-[(2-CHLORO-4,6-DINITROPHENYL)AZO]-4-(2-METHOXYETHOXY)PHENYL]ACETAMIDE
- N-[5-[BIS-(2-METHOXYETHYL)AMINO]-2-[(2-CHLORO-4,6-DINITROPHENYL)AZO]-4-(2-METHOXYETHOXY)PHENYL]ACETAMIDE
Uniqueness
The uniqueness of N-[5-[BIS-(2-METHOXYETHYL)AMINO]-2-[(2-CHLORO-4,6-DINITROPHENYL)AZO]-4-(2-METHOXYETHOXY)PHENYL]ACETAMIDE lies in its specific chemical structure, which imparts unique properties and reactivity. This makes it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
80462-92-6 |
|---|---|
Fórmula molecular |
C23H29ClN6O9 |
Peso molecular |
569.0 g/mol |
Nombre IUPAC |
N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-4-(2-methoxyethoxy)phenyl]acetamide |
InChI |
InChI=1S/C23H29ClN6O9/c1-15(31)25-18-13-20(28(5-7-36-2)6-8-37-3)22(39-10-9-38-4)14-19(18)26-27-23-17(24)11-16(29(32)33)12-21(23)30(34)35/h11-14H,5-10H2,1-4H3,(H,25,31) |
Clave InChI |
ZETKQWGXWDYFDO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OCCOC)N(CCOC)CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


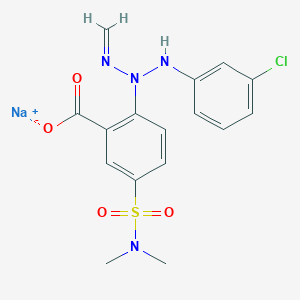
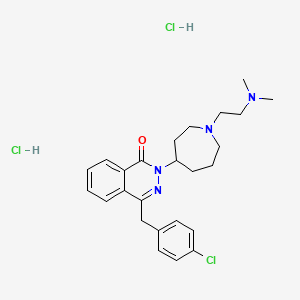
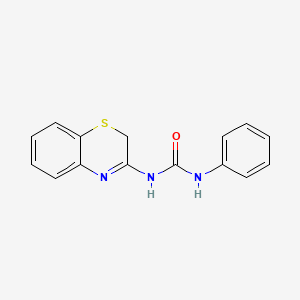

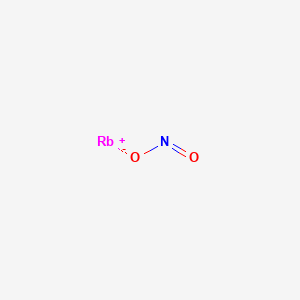

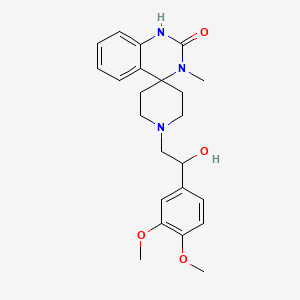
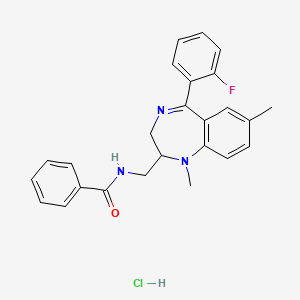
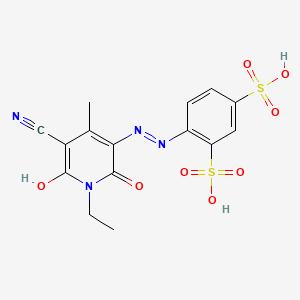

![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate](/img/structure/B12707025.png)
